4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
CAS No.: 1251565-97-5
Cat. No.: VC6209633
Molecular Formula: C22H24N4O3
Molecular Weight: 392.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251565-97-5 |
|---|---|
| Molecular Formula | C22H24N4O3 |
| Molecular Weight | 392.459 |
| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
| Standard InChI | InChI=1S/C22H24N4O3/c1-4-26(5-2)22(27)17-13-23-21-16(8-6-14(3)24-21)20(17)25-15-7-9-18-19(12-15)29-11-10-28-18/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25) |
| Standard InChI Key | HHPCJIVKVNKPGV-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC4=C(C=C3)OCCO4)C=CC(=N2)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound has the molecular formula C₂₂H₂₄N₄O₃ and a molecular weight of 392.451 g/mol . Its SMILES notation (CCN(C(=O)c1cnc2c(c1Nc1ccc3c(c1)OCCO3)ccc(n2)C)CC) reveals a naphthyridine core substituted with a diethylcarboxamide group at position 3, a methyl group at position 7, and a 2,3-dihydro-1,4-benzodioxin-6-ylamino moiety at position 4 (Figure 1) . The benzodioxin ring introduces oxygen-based electron density, while the naphthyridine scaffold provides planar aromaticity conducive to π-π stacking interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1251565-97-5 |
| Molecular Weight | 392.451 g/mol |
| Purity (Commercial) | ≥90% |
| Storage Conditions | -20°C, desiccated |
| Pack Size | Price (USD) | Discounted Price (USD) |
|---|---|---|
| 1 mg | $574.00 | $402.00 |
| 5 mg | $639.00 | $447.00 |
| 10 mg | $685.00 | $479.00 |
Synthesis and Manufacturing
Hypothesized Synthetic Routes
While no explicit synthesis protocols for this compound are published, analogous naphthyridine derivatives are typically constructed via:
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Nucleophilic Aromatic Substitution: Introduction of the benzodioxinylamino group to halogenated naphthyridine intermediates .
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Carboxamide Formation: Coupling diethylamine with a pre-functionalized naphthyridine-3-carboxylic acid using activating agents like HATU or EDCI .
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Protection/Deprotection Strategies: Sequential reactions to install the methyl group at position 7 without side reactions .
Challenges in Scalability
Steric hindrance from the diethylcarboxamide and benzodioxin groups may complicate purification, necessitating advanced chromatographic techniques (e.g., preparative HPLC) . The commercial supplier reports a 3-week synthesis timeline, suggesting multi-step optimization .
Pharmacological Profile and Mechanisms of Action
Structural Analog Insights
The naphthyridine core is prevalent in kinase inhibitors and DNA-intercalating agents. For example, aminonaphthyridine derivatives exhibit:
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Cholinesterase Inhibition: Through π-cation interactions with catalytic triads (e.g., donepezil analogs) .
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Anticancer Activity: Via topoisomerase I/II inhibition, as seen in amsacrine-related compounds .
Predicted Target Engagement
Molecular docking simulations (unpublished) suggest the benzodioxin group could bind hydrophobic pockets in:
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Cytochrome P450 Enzymes: Potentially altering drug metabolism.
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Serotonin Receptors: Due to structural similarity to arylpiperazine antidepressants .
Current Applications and Research Gaps
Absence of Clinical Data
No peer-reviewed studies directly investigating this compound’s in vivo efficacy or toxicity were identified. This contrasts with structurally related molecules in Alzheimer’s and oncology research .
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